molecular formula C24H30N4O3 B2786640 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide CAS No. 922067-44-5

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide

Numéro de catalogue B2786640
Numéro CAS: 922067-44-5
Poids moléculaire: 422.529
Clé InChI: PMWRKXXEHYCWDF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(p-tolyl)oxalamide, commonly known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential as a cancer therapeutic. It was first synthesized by the pharmaceutical company Medivation and has since been the subject of numerous scientific investigations. In

Mécanisme D'action

MI-773 acts as a selective and potent inhibitor of the p53-MDM2 interaction. It binds to the MDM2 protein and prevents it from binding to p53, which leads to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, which leads to their death. MI-773 has been shown to be highly specific for the p53-MDM2 interaction, and does not affect other proteins in the p53 pathway.
Biochemical and Physiological Effects
MI-773 has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis in cancer cells, which leads to their death. MI-773 has also been shown to inhibit the growth and proliferation of cancer cells, as well as their migration and invasion. Additionally, MI-773 has been shown to sensitize cancer cells to conventional chemotherapy, which may improve the efficacy of cancer treatment.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of MI-773 is its specificity for the p53-MDM2 interaction, which makes it a highly targeted and effective cancer therapeutic. It has also been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. However, there are also limitations to using MI-773 in lab experiments. It is a small molecule inhibitor, which makes it difficult to deliver to cancer cells in vivo. Additionally, MI-773 has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.

Orientations Futures

There are several future directions for research on MI-773. One area of interest is the development of novel drug delivery systems that can effectively deliver MI-773 to cancer cells in vivo. Another area of interest is the combination of MI-773 with other cancer therapeutics, such as conventional chemotherapy or immunotherapy. Additionally, further research is needed to determine the safety and efficacy of MI-773 in clinical trials, and to identify potential biomarkers that can predict response to MI-773 treatment.

Méthodes De Synthèse

The synthesis of MI-773 involves several steps, including the reaction of 1-methylindole-5-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-(2-aminoethyl)morpholine. The resulting amide is then reacted with p-toluenesulfonyl chloride to yield MI-773. The synthesis method has been optimized to yield high purity and high yield of MI-773.

Applications De Recherche Scientifique

MI-773 has been extensively studied for its potential as a cancer therapeutic. It has been shown to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway for cancer cell survival. Inhibition of this pathway leads to the activation of the p53 tumor suppressor protein, which induces cell cycle arrest and apoptosis in cancer cells. MI-773 has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy.

Propriétés

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3/c1-17-3-6-20(7-4-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)18-5-8-21-19(15-18)9-10-27(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWRKXXEHYCWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.